molecular formula C9H7IN4O2 B13433826 4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13433826
M. Wt: 330.08 g/mol
InChI Key: XZKZIMWMWTVQAS-UHFFFAOYSA-N
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Description

4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound with the molecular formula C10H9IN4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the Pyrazine Ring: The pyrazine ring is introduced via a condensation reaction with a suitable pyrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.

    Coupling Reactions: Palladium-based catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylate: A closely related ester derivative.

    4-iodo-1-methyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid: A similar compound with a pyridine ring instead of a pyrazine ring.

    4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide: An amide derivative of the compound.

Uniqueness

4-iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the iodine atom and the pyrazine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-Iodo-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C10H8IN3O2
Molecular Weight 329.09 g/mol
IUPAC Name This compound
CAS Number 2098074-99-6

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring from hydrazine and a β-diketone, followed by the introduction of the pyrazine ring through coupling reactions, and finally carboxylation to introduce the carboxylic acid group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
4-Iodo derivativeMCF70.46
Ethyl derivativeA54926
Pyrazole derivativeHepG20.71

These values indicate that modifications to the pyrazole structure can enhance biological activity against specific cancer types .

The biological activity of this compound is believed to involve interaction with key molecular targets such as enzymes and receptors. These interactions may modulate cellular pathways that lead to apoptosis in cancer cells.

Case Studies

  • Inhibition of Cancer Cell Growth : A study evaluated various pyrazole derivatives for their inhibitory effects on cancer cell proliferation. The results showed that certain modifications significantly increased potency against breast and lung cancer cell lines.
  • Mechanistic Insights : Research indicated that compounds similar to 4-iodo derivatives inhibited Aurora-A kinase activity, a critical regulator in cell cycle progression, suggesting a targeted approach in cancer therapy .

Properties

Molecular Formula

C9H7IN4O2

Molecular Weight

330.08 g/mol

IUPAC Name

4-iodo-2-methyl-5-pyrazin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H7IN4O2/c1-14-8(9(15)16)6(10)7(13-14)5-4-11-2-3-12-5/h2-4H,1H3,(H,15,16)

InChI Key

XZKZIMWMWTVQAS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=NC=CN=C2)I)C(=O)O

Origin of Product

United States

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